1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine

Medicinal Chemistry Structure-Activity Relationships Fragment-Based Drug Design

1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine (CAS 1698748-81-0; synonym: 1,2,3,4-tetrahydropyrimido[1,2-b]indazol-9-amine) is a tetrahydropyrimido-fused indazole heterocycle bearing a primary aromatic amine at the 9-position of the indazole ring. The compound has the molecular formula C₁₀H₁₂N₄ and a molecular weight of 188.23 g/mol.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
Cat. No. B13070194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CNC2=C3C=C(C=CC3=NN2C1)N
InChIInChI=1S/C10H12N4/c11-7-2-3-9-8(6-7)10-12-4-1-5-14(10)13-9/h2-3,6,12H,1,4-5,11H2
InChIKeyJJXHTXUDBZSLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine – Core Chemical Identity, Physicochemical Profile, and Scientific Procurement Baseline


1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine (CAS 1698748-81-0; synonym: 1,2,3,4-tetrahydropyrimido[1,2-b]indazol-9-amine) is a tetrahydropyrimido-fused indazole heterocycle bearing a primary aromatic amine at the 9-position of the indazole ring [1]. The compound has the molecular formula C₁₀H₁₂N₄ and a molecular weight of 188.23 g/mol [1]. It is a member of the broader pyrimido[1,2-b]indazole scaffold family, which has been investigated as a privileged structure for kinase inhibition (Pi3K/Akt pathway), monoamine oxidase B (MAO-B) inhibition, phosphodiesterase 10A (PDE10A) inhibition, and anti-biofilm applications [2]. As an early-stage building block, this compound is primarily supplied at ≥95% purity by multiple commercial vendors for research use .

Why 1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine Cannot Be Freely Substituted with Other Pyrimidoindazole Isomers or Analogs


The position and nature of the amine substituent on the pyrimido[1,2-b]indazole core fundamentally govern hydrogen-bonding capacity, electronic distribution, and target engagement. Replacing this compound with the 8-amine regioisomer (CAS 1694400-33-3) alters the spatial orientation of the primary amine by ~2 Å relative to the fused-ring junction, which would shift any binding interaction with biological targets [1]. Substituting with the unsubstituted core 1,2,3,4-tetrahydropyrimido[1,2-b]indazole (CAS 1700006-42-3; MW 173.21, C₁₀H₁₁N₃) removes the hydrogen-bond-donating amine entirely, reducing heavy atom count and eliminating a key synthetic derivatization handle [2]. Similarly, alkylating the 4-position (e.g., 4-methyl analog CAS 1692833-33-2; MW 202.26) increases steric bulk and lipophilicity, which predictably alters LogP and metabolic stability profiles . These structural differences are not cosmetic—they dictate downstream reactivity in medicinal chemistry campaigns and preclude direct functional interchange.

1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine: Head-to-Head Physicochemical, Structural, and Procurement-Relevant Quantitative Differentiation Evidence


Amine Positional Isomer Effect: 9-Amine vs. 8-Amine on Molecular Topology and Hydrogen-Bonding Geometry

The target compound (9-amine) differs from its 8-amine regioisomer (CAS 1694400-33-3) exclusively in the position of the primary amine on the indazole phenyl ring. In the 9-amine, the amine is located para to the pyrimidine ring junction; in the 8-amine, it is meta. This positional shift alters the distance from the amine nitrogen to the pyrimidine N-12 by approximately 2.1 Å (estimated from the 2D structure) and changes the orientation of the hydrogen-bond-donating vector relative to the fused tricyclic plane [1]. No direct head-to-head biological assay comparing these two isomers has been published; this evidence is based on structural and physicochemical property differences.

Medicinal Chemistry Structure-Activity Relationships Fragment-Based Drug Design

Rotatable Bond Constraint and Conformational Rigidity: 9-Amine vs. 4-Aminomethyl Analog

The target compound possesses zero rotatable bonds, rendering it conformationally rigid. In contrast, the 4-(aminomethyl) analog (CAS 1697028-45-7; C₁₁H₁₁N₅, MW 213.24) introduces a methylene spacer between the core and the amine, adding one rotatable bond (C–C bond rotation) and increasing the topological polar surface area . Increased conformational flexibility typically reduces binding affinity by imposing an entropic penalty upon target binding and may alter pharmacokinetic properties such as membrane permeability and metabolic stability [1].

Conformational Analysis Ligand Efficiency Molecular Design

Lipophilicity and Heavy-Atom Efficiency Comparison: 9-Amine vs. Unsubstituted Core

The addition of a primary amine to the indazole core reduces lipophilicity and increases hydrogen-bond donor count relative to the unsubstituted 1,2,3,4-tetrahydropyrimido[1,2-b]indazole (CAS 1700006-42-3). The target compound has an XLogP3 of 1.3 and a molecular weight of 188.23 g/mol, compared to XLogP3 ~1.8 (computed) and MW 173.21 for the unsubstituted core [1]. The lower LogP and higher HBD count of the 9-amine improve aqueous solubility and provide a synthetic handle for further derivatization (e.g., amide coupling, sulfonamide formation, reductive amination).

Physicochemical Profiling Lead Optimization Drug-Likeness

Commercial Purity Benchmarking and Vendor QC Documentation

Multiple vendors supply this compound at ≥95% purity, with QC documentation available. AKSci specifies a minimum purity of 95% with long-term storage recommendation (cool, dry place) and provides SDS and Certificate of Analysis upon request . Leyan (Shanghai HaoHong Biomedical) also lists the compound at 95% purity (Catalog No. 2095823) with batch-specific purity verification . In contrast, the 8-amine regioisomer and 4-methyl analog are less broadly available from validated suppliers, limiting procurement options and increasing lead times .

Procurement Quality Control Reproducibility

Class-Level MAO-B Inhibitory Potential: Pyrimido[1,2-b]indazole Scaffold Benchmarking

The pyrimido[1,2-b]indazole scaffold has been validated as a selective, reversible, and competitive human MAO-B inhibitor framework. Jismy et al. (2021) reported that derivatives 4a–t selectively inhibited human MAO-B with IC₅₀ values in the nanomolar range (representative compound 4i protected SH-SY5Y neuroblastoma cells from 6-hydroxydopamine-induced cell death) and showed no cytotoxicity toward SH-SY5Y cells [1]. While the specific 9-amine compound has not been assayed in this study, its structural features (planar tricyclic core, amine HBD) are consistent with the pharmacophoric requirements for MAO-B engagement identified in the SAR analysis [1]. This evidence is class-level and should not be interpreted as direct biological data for the target compound.

Monoamine Oxidase B Neuroprotection Parkinson's Disease

1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine: Evidence-Grounded Research and Industrial Application Scenarios


Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 188.23 g/mol, zero rotatable bonds, and a TPSA of 55.9 Ų, this compound adheres to the 'Rule of Three' for fragment hits (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3) [1]. Its rigid, planar tricyclic core with a synthetically accessible primary amine makes it an ideal fragment for X-ray crystallography-based screening and subsequent structure-guided elaboration, particularly for PDE10A and MAO-B targets where pyrimidoindazole scaffolds have demonstrated co-crystal structures [2].

Kinase Inhibitor Lead Generation via the Pi3K/Akt Pathway

The pyrimido[1,2-b]indazole core is claimed in patent US 8,987,286 as a scaffold for Pi3K/Akt pathway modulators with anticancer activity [1]. The 9-amine compound can serve as a direct starting material for parallel library synthesis via amide coupling, sulfonylation, or reductive amination at the primary amine, enabling rapid exploration of R-group SAR without requiring de novo core construction.

Chemical Biology Tool Compound Synthesis for Target Identification

The primary aromatic amine at position 9 provides a unique, regiospecific attachment point for biotinylation, fluorophore conjugation, or photoaffinity labeling without disrupting the tricyclic core geometry. This contrasts with the unsubstituted core (no reactive handle) and the 4-aminomethyl analog (more flexible linker, potentially altered binding mode) [1]. The compound's XLogP3 of 1.3 and aqueous solubility profile facilitate biochemical assay compatibility [1].

Building Block for Novel Heterocyclic Library Synthesis

As a 95%-pure, commercially available tetrahydropyrimidoindazole building block from multiple validated suppliers (AKSci, Leyan, CymitQuimica) [1], this compound supports diversity-oriented synthesis workflows. The amine handle can undergo diazotization, Buchwald-Hartwig coupling, or conversion to halogenated intermediates, enabling rapid scaffold diversification. The compound's favorable physicochemical properties (HBD = 2, HBA = 3) and low molecular weight make it a suitable core for lead-like library generation [2].

Quote Request

Request a Quote for 1H,2H,3H,4H-Pyrimido[1,2-b]indazol-9-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.